Boc-O-benzyl-alpha-methyl-L-Tyr

Tumor Imaging LAT1 Transporter Structure-Activity Relationship

Boc-O-benzyl-alpha-methyl-L-Tyr (CAS 77457-03-5), systematically named (2S)-3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid, is an orthogonally protected, non-proteinogenic α,α-disubstituted amino acid building block with molecular formula C₂₂H₂₇NO₅ and molecular weight 385.45 g/mol. As a protected derivative of α-methyl-L-tyrosine featuring a tert-butyloxycarbonyl (Boc) group at the N-terminus and a benzyl (Bn) ether protecting the phenolic hydroxyl, this compound is designed for solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions, enabling the site-specific incorporation of α-methylated tyrosine residues into peptidomimetics with enhanced conformational constraints and metabolic stability.

Molecular Formula C22H27NO5
Molecular Weight 385.5 g/mol
CAS No. 77457-03-5
Cat. No. B15287113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-O-benzyl-alpha-methyl-L-Tyr
CAS77457-03-5
Molecular FormulaC22H27NO5
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m0/s1
InChIKeyQPRMUNUFRFMEDC-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-O-benzyl-alpha-methyl-L-Tyr (CAS 77457-03-5): Synthesis-Grade Protected Amino Acid for Peptidomimetic Applications


Boc-O-benzyl-alpha-methyl-L-Tyr (CAS 77457-03-5), systematically named (2S)-3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid, is an orthogonally protected, non-proteinogenic α,α-disubstituted amino acid building block with molecular formula C₂₂H₂₇NO₅ and molecular weight 385.45 g/mol . As a protected derivative of α-methyl-L-tyrosine featuring a tert-butyloxycarbonyl (Boc) group at the N-terminus and a benzyl (Bn) ether protecting the phenolic hydroxyl, this compound is designed for solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions, enabling the site-specific incorporation of α-methylated tyrosine residues into peptidomimetics with enhanced conformational constraints and metabolic stability .

Why Generic Boc-Tyr(Bzl)-OH Cannot Substitute for Boc-O-benzyl-alpha-methyl-L-Tyr in Constrained Peptide Design


The α-methyl substituent in Boc-O-benzyl-alpha-methyl-L-Tyr fundamentally alters both the conformational landscape and metabolic stability of peptides compared to its non-methylated counterpart Boc-Tyr(Bzl)-OH. In the context of LAT1-mediated tumor imaging probes, the α-methyl group has been shown to be essential for LAT1 specificity, distinguishing α-methylated tyrosine analogs from non-methylated variants [1]. In enzymatic contexts, α-methyl-L-tyrosine exhibits a mixed-type inhibition mechanism against L-amino acid oxidase (LAAO), whereas N-methyl-L-tyrosine functions as a non-competitive inhibitor—a clear demonstration that methylation position dictates pharmacological interaction mode [2]. Furthermore, the α-methyl group confers resistance to racemization during peptide coupling and introduces steric constraints that bias backbone conformations toward specific secondary structures, a critical design element for peptidomimetics that cannot be replicated by standard tyrosine building blocks. Substituting with unprotected or differently protected analogs compromises the orthogonal protection strategy required for sequential deprotection in multi-step syntheses, potentially leading to side reactions, reduced yield, and loss of stereochemical integrity.

Boc-O-benzyl-alpha-methyl-L-Tyr: Quantitative Differentiation Evidence Versus Closest Analogs


α-Methyl Substituent Confers Essential LAT1 Transporter Specificity in Tumor-Targeting Probes

In structure-activity relationship (SAR) studies of halogenated tyrosine derivatives for tumor PET/SPECT imaging, the α-methyl group was demonstrated to be essential for LAT1 (SLC7A5) specificity. Removal of the α-methyl group from 3-fluoro-α-methyl-L-tyrosine (FAMT) or its analog 3-iodo-α-methyl-L-tyrosine substantially reduced interaction with the LAT1 transporter, as evidenced by decreased cellular uptake in tumor cell lines. By contrast, the α-methyl group contributed to a lesser degree to OAT1-mediated renal excretion, creating a favorable selectivity profile for tumor retention over renal clearance [1].

Tumor Imaging LAT1 Transporter Structure-Activity Relationship

α-Methyl vs N-Methyl Modification Dictates Distinct Enzyme Inhibition Mechanisms

A comparative enzymology study of methylated L-tyrosine derivatives revealed that the position of methylation profoundly influences the mechanism of L-amino acid oxidase (LAAO) inhibition. α-Methyl-L-tyrosine (the deprotected core of Boc-O-benzyl-alpha-methyl-L-Tyr) exhibits mixed-type inhibition, interacting with both the free enzyme and the enzyme-substrate complex. In contrast, N-methyl-L-tyrosine displays non-competitive inhibition, binding exclusively to an allosteric site distinct from the active site [1].

Enzymology L-Amino Acid Oxidase Inhibitor Design

Boc-O-Benzyl Protection Enables Three-Step Automated Radiochemical Synthesis with >96% Purity

The Boc and O-benzyl protection strategy employed in Boc-O-benzyl-alpha-methyl-L-Tyr is directly validated in radiochemical applications. In the synthesis of ¹⁸F-FPAMT (O-[3-¹⁸F-fluoropropyl]-α-methyl tyrosine), the precursor bearing Boc protection of the α-amino group and ester protection of the carboxyl group underwent a three-step sequence: nucleophilic substitution, deprotection of butoxycarbonyl, and deesterification [1]. This orthogonal protection scheme enabled automated radiosynthesis producing the final tracer with radiochemical purity consistently exceeding 96% [1].

Radiochemistry PET Tracer Synthesis Automated Synthesis

Boc-O-Benzyl-α-Methyl-Tyrosine is a Key Intermediate for the Marine-Derived Elastase Inhibitor Lyngbyastatin 7

Boc-N-α-methyl-O-benzyl-L-tyrosine (a nomenclature variant of the target compound) has been explicitly employed as a reactant/reagent in the total synthesis of lyngbyastatin 7, a marine-derived cyclic depsipeptide that exhibits potent elastase inhibitory activity. The α-methyl group in this building block is structurally essential for reproducing the non-proteinogenic residue present in the natural product, and the orthogonal Boc/O-benzyl protection enables the sequential deprotection strategy required for macrocyclization .

Total Synthesis Natural Products Elastase Inhibitor

α-Methyl Group Prevents Racemization During Peptide Coupling, Preserving Stereochemical Integrity

The α,α-disubstituted nature of Boc-O-benzyl-alpha-methyl-L-Tyr provides inherent protection against epimerization during carboxyl activation and peptide coupling reactions. Unlike standard proteinogenic L-tyrosine derivatives, which undergo base-catalyzed racemization via α-proton abstraction, the α-methyl substituent eliminates the acidic α-hydrogen entirely, thereby preventing enolate formation and preserving the defined (S)-configuration at the quaternary α-carbon throughout multi-step synthetic sequences .

Peptide Synthesis Racemization Stereochemistry

Orthogonal Boc/Benzyl Protection Permits Sequential Deprotection in Complex Synthetic Sequences

Boc-O-benzyl-alpha-methyl-L-Tyr features an orthogonal protection scheme in which the acid-labile Boc (tert-butyloxycarbonyl) group protects the α-amino functionality while the hydrogenolysis-labile benzyl (Bn) ether protects the phenolic hydroxyl. This orthogonality enables the selective, sequential removal of protecting groups under distinct conditions without cross-reactivity: Boc is cleaved with TFA without affecting the benzyl ether, while benzyl can be removed via catalytic hydrogenation (H₂, Pd/C) leaving Boc intact, or both can be removed simultaneously post-assembly .

Orthogonal Protection Solid-Phase Peptide Synthesis Deprotection Strategy

Boc-O-benzyl-alpha-methyl-L-Tyr (CAS 77457-03-5): Validated Application Scenarios for Scientific and Industrial Users


Synthesis of Conformationally Constrained Peptidomimetics with Enhanced Metabolic Stability

This compound is ideally suited for solid-phase or solution-phase synthesis of peptidomimetics where α-methylation is required to constrain backbone flexibility, induce specific secondary structure preferences (e.g., 3₁₀-helical or β-turn conformations), and confer resistance to proteolytic degradation. The α,α-disubstituted nature eliminates racemization during coupling, ensuring high stereochemical fidelity .

Development of LAT1-Targeted Tumor Imaging Probes and Theranostic Agents

For research groups developing PET, SPECT, or fluorescence-based tumor imaging agents, Boc-O-benzyl-alpha-methyl-L-Tyr serves as the precursor scaffold for incorporating α-methylated tyrosine pharmacophores. The α-methyl group has been validated in comparative SAR studies as essential for LAT1 transporter specificity while minimizing OAT1-mediated renal clearance, thereby improving tumor-to-background contrast in imaging applications [1].

Total Synthesis of Marine-Derived Cyclic Depsipeptides and Bioactive Natural Products

As demonstrated in the total synthesis of lyngbyastatin 7, this building block is a critical component for constructing non-ribosomal peptide natural products containing α-methylated tyrosine residues. Its orthogonal Boc/benzyl protection enables the sequential deprotection steps required for macrocyclization of structurally complex depsipeptides with elastase inhibitory and other biological activities .

Automated GMP Radiosynthesis of α-Methyl Tyrosine-Derived PET Tracers

This compound has been successfully employed as a protected precursor in automated three-step radiosynthesis workflows to produce ¹⁸F-labeled α-methyl tyrosine analogs with radiochemical purity exceeding 96% [2]. CROs and radiopharmacies developing GMP-grade PET tracers for clinical imaging can utilize this building block in validated automated synthesis modules.

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